2,5-Diphenyl-1H-imidazole-1-carbonitrile

Description

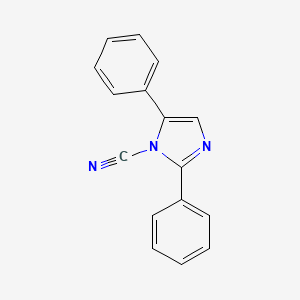

2,5-Diphenyl-1H-imidazole-1-carbonitrile is a substituted imidazole derivative characterized by phenyl groups at the 2- and 5-positions of the imidazole ring and a carbonitrile (-CN) functional group at the 1-position. Imidazole derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and coordination chemistry.

Properties

CAS No. |

76849-21-3 |

|---|---|

Molecular Formula |

C16H11N3 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2,5-diphenylimidazole-1-carbonitrile |

InChI |

InChI=1S/C16H11N3/c17-12-19-15(13-7-3-1-4-8-13)11-18-16(19)14-9-5-2-6-10-14/h1-11H |

InChI Key |

IDRJVQHHGBZPGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-1H-imidazole-1-carbonitrile can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of benzoin, 2-hydroxy benzaldehyde, and ammonium acetate in ethanol with a cobalt ferrite nanocatalyst at 50°C .

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable and cost-effective methods. The Debus-Radziszewski synthesis, Wallach synthesis, and dehydrogenation of imidazolines are some of the common industrial methods used .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) are employed for substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, amines, and halogenated derivatives.

Scientific Research Applications

2,5-Diphenyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial activity against various bacterial strains.

Medicine: Imidazole derivatives are known for their anti-inflammatory, antitumor, and antiviral properties.

Industry: It is used in the development of dyes, solar cells, and other functional materials.

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-1H-imidazole-1-carbonitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl groups enhance its lipophilicity, allowing it to interact with lipid membranes. The nitrile group can form hydrogen bonds with biological targets, affecting their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2,5-Diphenyl-1H-imidazole-1-carbonitrile and related compounds:

Key Observations:

- Electronic Effects: The carbonitrile group in this compound increases electron-withdrawing character compared to methoxy or methyl substituents in analogues like 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole. This may enhance its ability to stabilize metal centers in coordination complexes .

- Halogen vs. Nitrile Functionality: Bromo-substituted analogues (e.g., 2-Bromo-1H-imidazole-4,5-dicarbonitrile) exhibit halogen bonding capabilities, which are absent in the target compound but critical in crystal engineering applications .

Research Tools and Structural Analysis

Studies on these compounds frequently employ crystallographic software such as SHELX and WinGX for structure refinement and visualization . For example, the crystal structure of 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole was resolved using SHELX-based methods, underscoring the importance of these tools in elucidating substituent effects on molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.